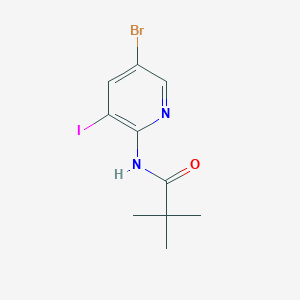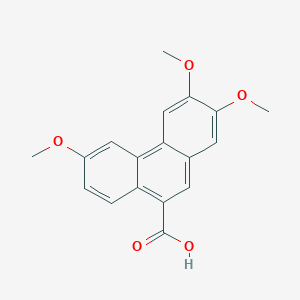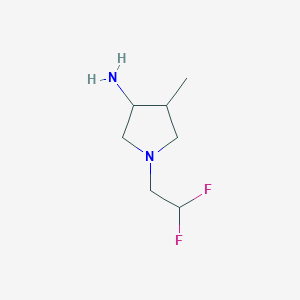
(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate is a chemical compound with the molecular formula C16H29NO6 and a molecular weight of 331.40456 g/mol . This compound is often used as an intermediate in the synthesis of various biochemical markers and other complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate . The reaction is carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The resulting Boc-protected amino acid is then esterified using tert-butyl alcohol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (K
Propiedades
Fórmula molecular |
C16H29NO6 |
|---|---|
Peso molecular |
331.40 g/mol |
Nombre IUPAC |
1-O-tert-butyl 6-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioate |
InChI |
InChI=1S/C16H29NO6/c1-15(2,3)22-13(19)11(9-8-10-12(18)21-7)17-14(20)23-16(4,5)6/h11H,8-10H2,1-7H3,(H,17,20)/t11-/m0/s1 |
Clave InChI |
JJZNWLBSVXJGBT-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CCCC(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C(CCCC(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


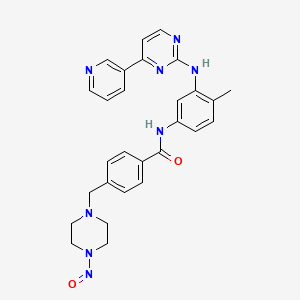
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
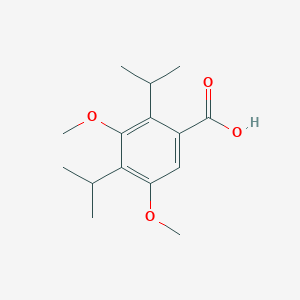
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
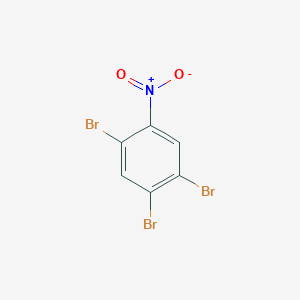
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)
![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
